N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide
Description
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a carbazole moiety, a 4-fluorophenyl group, and a 4-methylbenzenesulfonamide backbone. Carbazole-based compounds are widely studied for their biological activities, including anticancer, antimicrobial, and circadian clock-modulating properties . The presence of the 4-fluorophenyl substituent enhances electronic interactions and metabolic stability, while the 4-methylbenzenesulfonamide group contributes to solubility and target binding affinity.
Properties
Molecular Formula |
C28H25FN2O3S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C28H25FN2O3S/c1-20-10-16-24(17-11-20)35(33,34)31(22-14-12-21(29)13-15-22)19-23(32)18-30-27-8-4-2-6-25(27)26-7-3-5-9-28(26)30/h2-17,23,32H,18-19H2,1H3 |
InChI Key |
RVYVZICLYUOAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
the principles of organic synthesis, including the use of batch reactors and continuous flow systems, can be applied to scale up the production process if needed .
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbazole moiety can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway.
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar functional groups. The fluorophenyl group can participate in hydrophobic interactions, and the sulfonamide group can act as a hydrogen bond acceptor .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional attributes of the target compound with its closest analogs:
Key Observations:
Structural Modifications and Electronic Effects: The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, enhancing metabolic stability compared to the 4-methoxyphenyl analog (electron-donating) .
Synthetic Efficiency :
- KL022, a methanesulfonamide analog, was synthesized with a moderate yield (44.6%) via nucleophilic substitution using carbazole and epoxide intermediates . The target compound likely follows a similar pathway, though yields are unreported.
Biological Activity :
- Carbazole-sulfonamide hybrids are implicated in circadian rhythm regulation , as demonstrated by KL022’s role in cryptochrome stabilization . The target compound’s 4-methylbenzenesulfonamide group may offer enhanced pharmacokinetics over KL022’s simpler methanesulfonamide.
- Antimicrobial activity is suggested for furylmethyl-substituted analogs, though this remains untested for the target compound .
Industrial Applicability :
- The N,4-dimethylbenzenesulfonamide derivative is produced industrially, highlighting the scalability of carbazole-sulfonamide synthesis . This contrasts with halogenated derivatives, which may require more complex purification steps .
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Carbazole moiety : Known for its photoconductive and fluorescent properties.
- Hydroxypropyl group : Enhances solubility and biological interactions.
- Fluorophenyl substituent : Imparts unique electronic properties.
- Sulfonamide functional group : Important for biological activity.
Its molecular formula is with a molecular weight of approximately 432.95 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Cryptochrome Modulation : The compound acts as a modulator of cryptochrome proteins, which are essential in regulating circadian rhythms and various signaling pathways. This modulation can influence cellular processes, making it a candidate for therapeutic applications in sleep disorders and metabolic diseases .
- Binding Affinity : Interaction studies have shown that the compound can bind to specific receptors and enzymes, influencing their activity and potentially leading to therapeutic effects in cancer treatment and neurodegenerative disorders .
Biological Activities
This compound exhibits several biological activities, including:
Case Study 1: Antitumor Activity
A related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), demonstrated strong inhibitory effects on melanoma cell lines by inducing apoptosis through caspase activation. This suggests that similar compounds may also exhibit antitumor properties through apoptosis induction .
Case Study 2: Neuroprotection
Research on N-substituted carbazoles indicates that modifications at the N-position can significantly enhance neuroprotective effects against glutamate-induced neuronal injury. Compounds with specific substituents showed considerable protective effects at low concentrations, suggesting potential applications in neurodegenerative disease therapies .
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| ECCA | Antitumor | Induces apoptosis via caspase activation |
| 9H-Carbazole | Neuroprotective | Antioxidative effects protecting neuronal cells |
| N-substituted Carbazoles | Antimicrobial, Anticancer | Modulates various biological pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
